Methyl 4-ethoxybenzoate Methyl 4-ethoxybenzoate Methyl 4-ethoxybenzoate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 23676-08-6
VCID: VC0535164
InChI: InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

Methyl 4-ethoxybenzoate

CAS No.: 23676-08-6

Cat. No.: VC0535164

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl 4-ethoxybenzoate - 23676-08-6

Specification

CAS No. 23676-08-6
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name methyl 4-ethoxybenzoate
Standard InChI InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
Standard InChI Key RNHXTCZZACTEMK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Methyl 4-ethoxybenzoate, systematically named methyl 4-ethoxybenzoate, is an ester derivative of 4-ethoxybenzoic acid. Its structure consists of a benzene ring substituted with an ethoxy group (–OCH2_2CH3_3) at the para position and a methoxycarbonyl group (–COOCH3_3) at the adjacent position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, while common synonyms include methyl p-ethoxybenzoate and 4-ethoxybenzoic acid methyl ester .

Table 1: Key Identifiers of Methyl 4-Ethoxybenzoate

PropertyValueSource
CAS Number23676-08-6
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_3
Molecular Weight180.20 g/mol
Beilstein Reference2691838
EINECS Number245-817-5

Synthesis and Manufacturing

Conventional Alkylation Methods

The most widely reported synthesis involves the alkylation of methyl paraben (methyl 4-hydroxybenzoate) with diethyl sulfate in the presence of potassium carbonate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of methyl paraben is replaced by an ethoxy group. A typical procedure involves refluxing methyl paraben (0.657 mol) with diethyl sulfate (0.98 mol) and potassium carbonate (1.31 mol) in 2-butanone at 78–80°C for 2 hours, yielding methyl 4-ethoxybenzoate with a purity exceeding 99.6% .

Table 2: Optimal Reaction Conditions for Synthesis

ParameterValueSource
Solvent2-Butanone
Temperature78–80°C
Reaction Time2 hours
CatalystPotassium carbonate
Yield99.64%

Alternative Synthetic Routes

Physical and Chemical Properties

Physicochemical Characteristics

Methyl 4-ethoxybenzoate is a white crystalline solid at room temperature, with a melting point range of 36–38°C and a boiling point of 160°C at 20 mmHg . Its density is estimated at 1.1272 g/cm³, and it exhibits moderate solubility in organic solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO), while being insoluble in water .

Table 3: Physical Properties of Methyl 4-Ethoxybenzoate

PropertyValueSource
Melting Point36–38°C
Boiling Point160°C (20 mmHg)
Density1.1272 g/cm³ (estimate)
Refractive Index1.5160 (estimate)
Flash Point>110°C

Stability and Reactivity

The compound is stable under ambient storage conditions but decomposes upon exposure to strong oxidizing agents, releasing carbon monoxide and dioxide. It is incompatible with bases, which may induce saponification of the ester group .

Analytical Characterization

Spectroscopic Analysis

Electron ionization mass spectrometry (EI-MS) studies reveal characteristic fragmentation patterns. Major fragment ions arise from the loss of the ethoxy group (–OCH2_2CH3_3) as an alcohol, followed by the elimination of the methoxy group (–OCH3_3) as methanol. These pathways are confirmed by deuterium labeling and tandem MS experiments .

Chromatographic Behavior

Gas chromatography (GC) analysis using capillary columns shows a retention time consistent with its molecular weight and polarity. High-performance liquid chromatography (HPLC) methods report a purity of >98% for commercially available samples .

Industrial and Research Applications

Pharmaceutical Intermediate

Methyl 4-ethoxybenzoate serves as a key precursor in synthesizing apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in anti-inflammatory therapies. Its ethoxy group enhances the metabolic stability of derived pharmaceuticals .

Material Science

The compound is employed in polymer research to modify resin properties, leveraging its aromatic structure to enhance thermal stability in epoxy formulations .

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